molecular formula C18H24O3 B1210051 6beta-Hydroxyestradiol-17beta CAS No. 3583-03-7

6beta-Hydroxyestradiol-17beta

Cat. No.: B1210051
CAS No.: 3583-03-7
M. Wt: 288.4 g/mol
InChI Key: QZZRQURPSRWTLG-UXCAXZQLSA-N
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Description

6beta-Hydroxyestradiol-17beta is a hydroxylated derivative of estradiol, a potent estrogen steroid hormone. This compound is characterized by the presence of a hydroxyl group at the 6beta position of the estradiol molecule.

Biochemical Analysis

Biochemical Properties

6beta-Hydroxyestradiol-17beta plays a significant role in biochemical reactions, particularly in the metabolism of estrogens. It is formed through the hydroxylation of estradiol by the enzyme estradiol 6beta-monooxygenase . This enzyme catalyzes the conversion of estradiol-17beta to this compound in the presence of oxygen and an electron donor . The interaction between this compound and various biomolecules, such as enzymes and proteins, is essential for its function. For instance, it interacts with estrogen receptors, influencing their activity and subsequent gene expression .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. In renal cell carcinoma cells, for example, estradiol derivatives like this compound have been shown to induce DNA double-strand breaks, elevate reactive oxygen species levels, and activate nuclear factor erythroid 2-related factor 2 (Nrf2) phosphorylation . These cellular alterations contribute to the reduced viability of cancer cells following treatment with estradiol derivatives .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to estrogen receptors, modulating their activity and influencing the transcription of target genes . Additionally, this compound can affect mitochondrial function by lowering mitochondrial membrane microviscosity and improving bioenergetic function in skeletal muscle . This modulation of mitochondrial activity is crucial for maintaining cellular energy homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the stability of estradiol derivatives can vary, impacting their efficacy in in vitro and in vivo experiments . Long-term exposure to this compound may lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exert beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. For instance, studies on estradiol derivatives have shown that high doses can cause significant changes in hormone levels and disrupt normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the metabolism of estrogens. It is formed through the hydroxylation of estradiol by estradiol 6beta-monooxygenase . This enzyme-mediated reaction is essential for the regulation of estrogen levels in the body. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions are crucial for its localization and accumulation in target tissues. For example, estradiol derivatives can be transported across the blood-brain barrier, influencing brain function and behavior . Understanding the transport mechanisms of this compound is essential for elucidating its physiological and pharmacological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, estradiol derivatives can localize to mitochondria, where they modulate mitochondrial function and energy production . The subcellular localization of this compound is a key factor in understanding its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxyestradiol-17beta typically involves the hydroxylation of estradiol. This can be achieved through enzymatic reactions using estradiol 6beta-monooxygenase, which catalyzes the hydroxylation at the 6beta position . The reaction conditions often include the presence of oxygen and an electron donor.

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes or chemical synthesis methods. The choice of method depends on the desired purity and yield of the compound. Optimization of reaction conditions, such as temperature, pH, and substrate concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 6beta-Hydroxyestradiol-17beta undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6beta position can be further oxidized to form ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, reverting it to estradiol.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-keto derivatives, while substitution reactions can produce various ester or ether derivatives.

Scientific Research Applications

6beta-Hydroxyestradiol-17beta has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6beta-Hydroxyestradiol-17beta is unique due to the specific positioning of the hydroxyl group, which can significantly alter its biological activity and receptor binding properties compared to other hydroxylated derivatives. This uniqueness makes it a valuable compound for studying the structure-activity relationships of estrogens.

Properties

IUPAC Name

(6R,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3/t12-,13-,15+,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZRQURPSRWTLG-UXCAXZQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331474
Record name 6beta-Hydroxyestradiol-17beta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3583-03-7
Record name 6beta-Hydroxyestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6beta-Hydroxyestradiol-17beta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.BETA.-HYDROXYESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GTC4LE496
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does dietary 2(3)-tert-butyl-4-hydroxyanisole (BHA) influence the metabolism of estradiol and its impact on the uterotropic effects in mice?

A1: Research indicates that feeding female CD-1 mice a diet containing 0.75% BHA for 2-3 weeks significantly increased the activity of liver enzymes responsible for the metabolism of estrogens, including 6β-Hydroxyestradiol. [] Specifically, BHA enhanced both glucuronidation and NADPH-dependent oxidation of estradiol and estrone. This led to a marked increase in the formation of 6β-Hydroxyestradiol, a typically minor metabolite. Consequently, the increased metabolism resulted in lower levels of estradiol and estrone in the serum and uterus, ultimately inhibiting their uterotropic effects, including a reduction in uterine weight and DNA synthesis. []

Q2: What is the significance of studying the circular dichroism of 6α- and 6β-Hydroxyestradiol?

A2: While the provided abstract [] does not offer details about the findings, the study of circular dichroism (CD) is crucial for understanding the three-dimensional structure of molecules, especially chiral molecules like 6α- and 6β-Hydroxyestradiol. CD spectroscopy analyzes the differential absorption of left and right circularly polarized light, providing information about the molecule's conformation and interactions with other molecules. This information is essential for understanding the biological activity and target interactions of these estradiol metabolites.

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